molecular formula C14H13N5 B10842696 3,5-bis(2-methylpyridin-4-yl)-1H-1,2,4-triazole

3,5-bis(2-methylpyridin-4-yl)-1H-1,2,4-triazole

Cat. No.: B10842696
M. Wt: 251.29 g/mol
InChI Key: VTUBKJFCLVZEFR-UHFFFAOYSA-N
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Description

3,5-bis(2-methylpyridin-4-yl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with two 2-methylpyridin-4-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(2-methylpyridin-4-yl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyridine-4-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with triethyl orthoformate to yield the desired triazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(2-methylpyridin-4-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the triazole compound.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

3,5-bis(2-methylpyridin-4-yl)-1H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-bis(2-methylpyridin-4-yl)-1H-1,2,4-triazole involves its ability to coordinate with metal ions through the nitrogen atoms in the triazole and pyridine rings. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and other applications. In medicinal chemistry, the compound’s interaction with biological targets can modulate enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-bis(2-methylpyridin-4-yl)-1H-1,2,4-triazole is unique due to the presence of the 2-methylpyridin-4-yl groups, which can enhance its coordination ability and electronic properties compared to other similar compounds. This makes it particularly useful in applications requiring specific electronic characteristics.

Properties

Molecular Formula

C14H13N5

Molecular Weight

251.29 g/mol

IUPAC Name

2-methyl-4-[3-(2-methylpyridin-4-yl)-1H-1,2,4-triazol-5-yl]pyridine

InChI

InChI=1S/C14H13N5/c1-9-7-11(3-5-15-9)13-17-14(19-18-13)12-4-6-16-10(2)8-12/h3-8H,1-2H3,(H,17,18,19)

InChI Key

VTUBKJFCLVZEFR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2=NC(=NN2)C3=CC(=NC=C3)C

Origin of Product

United States

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